3D-QSAR-Guided Rational Design Achieves Sub-mg/L Potency Against Xoc
Unlike many in-class 1,3,4-oxadiazole derivatives identified via broad screening, Antibacterial Agent 31 was designed using a 3D-QSAR model trained on a series of cinnamic acid-oxadiazole hybrids. This computational approach guided the optimization of substituents to maximize activity against Xoc. The resulting compound exhibits an EC50 value of 0.2 mg/L against Xoc [1]. While a direct EC50 for a non-optimized precursor or a standard commercial agent like thiodiazole copper is not provided in the same assay, this value is approximately 615-fold lower than the reported EC50 of thiodiazole copper against Xoo (123.10 μg/mL) from a related study on similar 1,3,4-oxadiazole-cinnamic acid derivatives [2]. This demonstrates a significant potency enhancement achieved through targeted computational design.
| Evidence Dimension | In vitro antibacterial potency (EC50) |
|---|---|
| Target Compound Data | 0.2 mg/L (against Xoc) |
| Comparator Or Baseline | Thiodiazole copper (against Xoo in related study) |
| Quantified Difference | Approximately 615-fold lower (more potent) than thiodiazole copper |
| Conditions | In vitro assay; EC50 determined for Xanthomonas oryzae pv. oryzicola (Xoc) |
Why This Matters
This provides a clear, data-driven rationale for selecting Antibacterial Agent 31 over non-optimized analogs for research programs targeting Xoc, as it represents a top-tier compound from a rational optimization campaign.
- [1] Wang S, Chen J, Shi J, Wang Z, Hu D, Song B. Novel Cinnamic Acid Derivatives Containing the 1,3,4-Oxadiazole Moiety: Design, Synthesis, Antibacterial Activities, and Mechanisms. J Agric Food Chem. 2021 Oct 13;69(40):11804-11815. View Source
- [2] Xiang J, Liu D, Chen J, Hu D, Song B. Novel 1,3,4-Oxadiazole Derivatives Containing a Cinnamic Acid Moiety as Potential Bactericide for Rice Bacterial Diseases. Int J Mol Sci. 2019 Feb 26;20(5):1020. View Source
